Home > Products > Screening Compounds P25927 > 8-(4-phenoxybutoxy)quinoline
8-(4-phenoxybutoxy)quinoline -

8-(4-phenoxybutoxy)quinoline

Catalog Number: EVT-5096268
CAS Number:
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Phenoxybutoxy)psoralen (PAP-1)

    Compound Description: 5-(4-Phenoxybutoxy)psoralen (PAP-1) is a potent, small-molecule blocker of the voltage-gated potassium Kv1.3 channel. It is currently in preclinical development for the treatment of psoriasis. [] PAP-1 undergoes metabolism in rats, primarily through hydroxylation and O-dealkylation, resulting in five major phase I metabolites. []

5-(Oxybutyric-acid)psoralen (M1)

    Compound Description: 5-(Oxybutyric-acid)psoralen (M1) is a major phase I metabolite of PAP-1 in Sprague-Dawley rats, formed through oxidative metabolism by cytochrome P450 (CYP) enzymes. [] It does not demonstrate inhibitory activity against Kv1.3 currents. []

5-[4-(4-Hydroxybutoxy)]psoralen (M2)

    Compound Description: 5-[4-(4-Hydroxybutoxy)]psoralen (M2) is another phase I metabolite of PAP-1 in Sprague-Dawley rats, arising from CYP-mediated metabolism. [] Similar to M1, it does not inhibit Kv1.3 currents. []

5-[4-(4-Hydroxyphenoxy)butoxy]psoralen (M3)

    Compound Description: 5-[4-(4-Hydroxyphenoxy)butoxy]psoralen (M3), a phase I metabolite of PAP-1 found in rat bile, is formed through CYP-mediated hydroxylation. [] It exhibits inhibitory activity against Kv1.3 currents in the nanomolar IC50 range. []

5-[4-(3-Hydroxyphenoxy)butoxy]psoralen (M4)

    Compound Description: 5-[4-(3-Hydroxyphenoxy)butoxy]psoralen (M4), another phase I metabolite of PAP-1 identified in rat bile, is generated through CYP-mediated hydroxylation. [] It demonstrates inhibitory activity against Kv1.3 currents in the nanomolar IC50 range. []

8-Hydroxyl-5-(4-phenoxybutoxy)psoralen (M5)

    Compound Description: 8-Hydroxyl-5-(4-phenoxybutoxy)psoralen (M5), a phase I metabolite of PAP-1, is produced via CYP-mediated hydroxylation and detected in rat bile. [] It exhibits nanomolar IC50 values for the inhibition of Kv1.3 currents. []

8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline (DN3-27-1)

    Compound Description: DN3-27-1 is a racemic compound exhibiting promising leishmanicidal activity against Leishmania mexicana. [] In vitro studies demonstrated its ability to significantly reduce parasite growth and induce parasite death compared to the reference drug N-methyl meglumine (Glucantime™). [] Notably, DN3-27-1 did not display toxicity towards Hela cells in vitro. []

(-)-8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (NPC1161B)

    Compound Description: NPC1161B, the (-)-enantiomer of (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (NPC1161C), exhibits superior antiparasitic activity compared to its (+)-enantiomer (NPC1161A) in murine models of Plasmodium berghei, Pneumocystis carinii, and Leishmania donovani infection. [] It also demonstrates a more favorable safety profile in mice and reduced hematotoxicity in a dog model of methemoglobinemia. []

(+)-8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (NPC1161A)

    Compound Description: NPC1161A, the (+)-enantiomer of NPC1161C, displays lower antiparasitic activity than its (-)-enantiomer, NPC1161B, in various murine infection models. []

8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline (I)

    Compound Description: Compound I is a highly active antimalarial agent, demonstrating significant blood and tissue schizonticidal activity. [, ]

5-(4-Methoxyphenylazo)-8-(4-toluenesulfonamido)quinoline

    Compound Description: This compound serves as a highly sensitive and relatively interference-free fluorimetric reagent for the determination of iron(III). [] Its reaction with iron(III) in the presence of cetyltrimethylammonium bromide results in a fluorescence intensity (λex = 317 nm, λem = 534 nm) linearly proportional to the iron(III) concentration. []

Overview

8-(4-phenoxybutoxy)quinoline is a compound that combines a quinoline structure with a 4-phenoxybutoxy side chain. Quinoline derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The addition of the 4-phenoxybutoxy group enhances the compound's biological activity and solubility, making it a subject of interest in medicinal chemistry and drug development.

Source and Classification

8-(4-phenoxybutoxy)quinoline belongs to the class of heterocyclic compounds, specifically quinolines, which are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This compound can be classified under pharmacologically active compounds, particularly those targeting ion channels and receptors in various biological systems.

Synthesis Analysis

The synthesis of 8-(4-phenoxybutoxy)quinoline typically involves several methods:

  1. Friedlander Synthesis: This method entails the reaction of o-aminobenzaldehyde with a carbonyl compound in an alkaline medium to form the quinoline structure through cyclization.
  2. Substitution Reactions: The introduction of the 4-phenoxybutoxy group can be achieved through nucleophilic substitution reactions where phenoxybutanol reacts with activated quinoline derivatives.
  3. Recent Advances: Newer methods involve environmentally friendly catalysts such as titanium dioxide, which facilitate the formation of quinoline derivatives with high yields and functional group tolerance .

Technical details often include controlling reaction conditions such as temperature, solvent choice, and catalyst use to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 8-(4-phenoxybutoxy)quinoline can be represented as follows:

  • Molecular Formula: C_{17}H_{18}N_{2}O_{2}
  • Molecular Weight: Approximately 286.34 g/mol
  • Structure: The compound consists of a quinoline core (a bicyclic structure) with a phenoxybutyl substituent at the 8-position.

Data

Chemical Reactions Analysis

8-(4-phenoxybutoxy)quinoline can undergo various chemical reactions:

  1. Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic substitutions, leading to further derivatization.
  2. Oxidation Reactions: Quinoline derivatives can be oxidized to yield N-oxides or other functional groups that enhance their biological activity.
  3. Complexation: This compound may form coordination complexes with metal ions, which could alter its pharmacological properties.

Technical details on these reactions often include specific conditions such as temperature, pressure, and catalysts used.

Mechanism of Action

The mechanism of action for compounds like 8-(4-phenoxybutoxy)quinoline often involves:

  1. Ion Channel Modulation: The compound is known to act as a blocker of Kv1.3 potassium channels, which play a crucial role in regulating lymphocyte activation and proliferation.
  2. Inhibition of Kinases: Some derivatives have shown potential as inhibitors for c-Met kinase, involved in cancer progression.
  3. Interaction with Biological Targets: The phenoxybutoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and less soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen in the quinoline ring.

Relevant data from studies indicate that modifications to the quinoline structure can significantly affect its pharmacological profile and stability .

Applications

8-(4-phenoxybutoxy)quinoline has several scientific applications:

  1. Pharmaceutical Development: Its derivatives are being explored for use as anti-cancer agents and immunomodulators due to their ability to inhibit specific ion channels and kinases.
  2. Research Tool: Used in studies investigating ion channel function and cellular signaling pathways.
  3. Potential Therapeutics: Ongoing research aims to develop new drugs targeting autoimmune diseases by modulating lymphocyte activity through Kv1.3 blockade .
Introduction to 8-(4-Phenoxybutoxy)quinoline in Medicinal Chemistry

Role of Quinoline Scaffolds in Drug Discovery

Quinoline (benzo[b]pyridine) represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, characterized by its weak tertiary base properties and capacity for both electrophilic and nucleophilic substitution reactions. This versatile core structure serves as a fundamental building block in numerous clinically significant agents, spanning antimicrobial, anticancer, antiviral, and central nervous system therapeutics. Notable examples include the antimalarial quinine and chloroquine, the anticancer agents camptothecin and topotecan, the antipsychotic aripiprazole, and the antiviral saquinavir [2] [5] [8]. The pharmacological significance of quinoline derivatives stems from their diverse molecular interactions with biological targets, including intercalation into DNA, enzyme inhibition (e.g., topoisomerases, kinases), and receptor modulation. Quinoline's synthetic versatility enables strategic modifications at various positions (C2-C8), allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and steric characteristics to optimize target binding and pharmacokinetic profiles [4] [5]. This adaptability positions quinoline as an indispensable structural template in rational drug design, particularly for targeting challenging disease mechanisms.

Structural Evolution of Phenoxyalkoxy-Substituted Heterocycles

The strategic incorporation of phenoxyalkoxy side chains into heterocyclic systems emerged from systematic structure-activity relationship (SAR) studies targeting voltage-gated potassium channel Kv1.3, a promising therapeutic target for autoimmune diseases mediated by effector memory T (TEM) cells. Initial investigations focused on 5-methoxypsoralen (5-MOP, IC₅₀ ~2 µM), a naturally occurring Kv1.3 blocker from Ruta graveolens. Molecular optimization through replacement of the methoxy group with a 4-phenoxybutoxy side chain yielded PAP-1 (5-(4-phenoxybutoxy)psoralen), demonstrating a remarkable 1000-fold increase in potency (IC₅₀ = 2 nM) while eliminating phototoxicity concerns [1] [3]. This dramatic enhancement highlighted the critical role of the phenoxybutoxy moiety in high-affinity channel blockade. Subsequent research explored whether this pharmacophore could transfer its potency-enhancing effect to alternative heterocyclic scaffolds. While 4-phenoxybutoxy-substituted quinolines, quinazolines, and phenanthrenes exhibited negligible Kv1.3 inhibition (IC₅₀ >10 µM), several other heterocyclic systems demonstrated significant activity:

Table 1: Kv1.3 Inhibition by Phenoxybutoxy-Substituted Heterocycles [1] [3]

Heterocyclic CoreRepresentative CompoundIC₅₀ (Kv1.3)Kv1.5 Selectivity
Psoralen (PAP-1)5-(4-Phenoxybutoxy)psoralen2 nM23-fold (IC₅₀ = 45 nM)
QuinolineVarious substituted quinolines>10 µMNot determined
QuinolinoneNot specified~150 nMReduced vs. PAP-1
FuroquinolineKokusagenine derivative~1 µMReduced vs. PAP-1
Coumarin4-(4-Phenoxybutoxy)coumarin~10 µMReduced vs. PAP-1
FurochromoneVisnagin derivative~10 µMReduced vs. PAP-1
Furo[3,2-g]chromene-7-thioneCompound 7317 nMComparable to PAP-1

These findings underscored the psoralen ring system as a crucial component of the PAP-1 pharmacophore, but also revealed that significant Kv1.3 inhibitory activity could be achieved with other oxygen-containing heterocycles like quinolinones and furoquinolines [1] [3]. The general structural requirement appeared to involve a planar, electron-rich fused heterocyclic system capable of specific interactions within the Kv1.3 channel pore, coupled with the optimal spatial presentation of the phenoxybutoxy side chain. The inactivity of simple phenoxybutoxy-quinolines in these early screens highlighted the critical importance of substitution position and the specific electronic environment within the quinoline nucleus.

Rationale for 8-(4-Phenoxybutoxy)quinoline as a Target Compound

Despite the initial lack of activity observed with early phenoxybutoxy-substituted quinolines, a compelling rationale exists for the targeted exploration of 8-(4-phenoxybutoxy)quinoline:

  • Addressing Limitations of Psoralen-based Blockers: Although PAP-1 exhibits exceptional potency and selectivity, its development has been hampered by pharmaceutical industry concerns regarding the perceived "toxicophore" nature of the psoralen ring. Potential risks include glutathione adduct formation via Michael addition and cytochrome P450-mediated epoxidation generating reactive metabolites [1] [3]. Quinoline represents a structurally distinct and historically safer scaffold, widely employed in long-term therapeutic regimens (e.g., antimalarials, antipsychotics).
  • Leveraging Underutilized Quinoline Substitution Patterns: Initial SAR screening of phenoxyalkoxy quinolines likely focused on more common substitution sites (e.g., 4-, 6-positions). The 8-position offers distinct electronic and steric characteristics. Being adjacent to the nitrogen atom and part of the sterically hindered "bay region," substitution at C-8 could promote unique binding poses within the Kv1.3 channel vestibule compared to substitutions at other quinoline positions or the psoralen core. The electron-deficient nature of C-8, influenced by the adjacent nitrogen, might facilitate favorable electrostatic interactions unavailable to earlier quinoline derivatives tested.
  • Optimizing Pharmacophore Presentation: Molecular modeling studies of PAP-1 suggest the phenoxybutoxy chain adopts an extended conformation crucial for accessing a hydrophobic pocket within Kv1.3. Attaching this chain via a flexible ether linkage to the 8-position of quinoline potentially positions the terminal phenyl ring similarly to its orientation in PAP-1, while the quinoline core could mimic the planar, aromatic surface of the psoralen moiety. The linear alkoxy spacer (butoxy) provides optimal length for reaching the key hydrophobic binding pocket, as established in PAP-1 SAR studies where shorter (ethoxy) or longer (hexyloxy) chains reduced potency [1].
  • Exploring Unexplored Chemical Space & Multitarget Potential: No comprehensive biological data exists specifically for 8-(4-phenoxybutoxy)quinoline in the context of Kv1.3 blockade or other targets. Beyond Kv1.3, the quinoline core possesses inherent affinity for diverse biological targets. Introducing the phenoxybutoxy moiety could unlock activity against other ion channels, kinases (e.g., Pim-1), or DNA topoisomerases, leveraging the established pharmacological promiscuity of quinoline derivatives [2] [4] [6].
  • Synthetic Accessibility: Quinoline derivatives are readily synthesized via well-established protocols (e.g., Skraup, Doebner-Miller, Friedländer syntheses). Introducing alkoxy chains at specific positions, including C-8, is feasible through routes such as Williamson ether synthesis using 8-hydroxyquinoline precursors or directed metalation strategies [4] [8]. This facilitates rapid analog generation for SAR exploration.

Table 2: Structure-Activity Relationship (SAR) Rationale for 8-Substitution Focus

Structural FeaturePAP-1 (Psoralen)Conventional Quinoline Substitution (e.g., C4)8-(4-Phenoxybutoxy)quinolinePotential Advantage
Core ScaffoldFurocoumarin (Planar, Extended π-system)Pyridine-Benzene Fusion (Planar)Pyridine-Benzene Fusion (Planar)Reduced toxicophore concern vs. Psoralen
Key Substituent PositionC5 (Adjacent to Furan)Typically C4 or C6C8 (Adjacent to N, Bay region)Unique steric/electronic environment; potential for novel binding mode
Linker-O(CH₂)₄O--O(CH₂)₄O--O(CH₂)₄O-Optimal length for Kv1.3 hydrophobic pocket access
Terminal GroupPhenylPhenylPhenylMaintains key hydrophobic interaction
Electronic Environment at Substituent AttachmentElectron-rich (Furan/Coumarin junction)Variable (C4 electron-deficient)Highly electron-deficient (Adjacent to N⁺⁻ in resonance)Potential for stronger electrostatic interactions with channel residues
Synthetic ComplexityModerate/HighLow/ModerateModerate (Requires specific 8-functionalization)Feasible via Williamson ether or directed ortho metalation

The exploration of 8-(4-phenoxybutoxy)quinoline thus represents a strategic effort to circumvent the perceived toxicity liabilities of psoralen-based Kv1.3 blockers while capitalizing on the proven efficacy of the phenoxybutoxy pharmacophore. By targeting a unique and previously underexplored substitution site on the highly versatile quinoline scaffold, this compound occupies a distinct chemical space with significant potential for discovering novel Kv1.3 inhibitors or agents with unique polypharmacology profiles [1] [2] [3].

Properties

Product Name

8-(4-phenoxybutoxy)quinoline

IUPAC Name

8-(4-phenoxybutoxy)quinoline

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H19NO2/c1-2-10-17(11-3-1)21-14-4-5-15-22-18-12-6-8-16-9-7-13-20-19(16)18/h1-3,6-13H,4-5,14-15H2

InChI Key

HNFHYPFLJOLELX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.